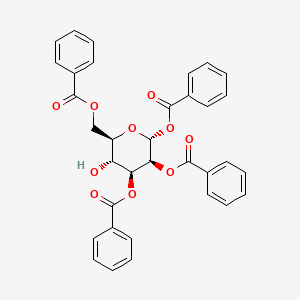

1,2,3,6-Tétra-O-benzoyl-α-D-mannopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of four benzoyl groups attached to the mannopyranose ring. It is commonly used as an intermediate in the synthesis of various pharmaceutical compounds and has significant applications in the field of organic chemistry.

Applications De Recherche Scientifique

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose is widely used in scientific research due to its versatility:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of glycosylation processes and the synthesis of glycopeptides and glycolipids.

Medicine: This compound is a precursor for the synthesis of various pharmaceutical intermediates and medications, particularly those targeting neoplasms and inflammatory disorders.

Industry: It is utilized in the production of fine chemicals and as a building block for more complex chemical entities.

Mécanisme D'action

Target of Action

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose is a complex carbohydrate reagent that is extensively utilized in the synthesis of diverse glycosyl donors . It is a precursor for the synthesis of diverse pharmaceutical intermediates and medications .

Mode of Action

The compound interacts with its targets through a process known as deacylation . The deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied . The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .

Biochemical Pathways

The compound is involved in the synthesis of glycopeptides and glycoconjugates . These molecules play pivotal roles in the exploration of infectious ailments and neoplasms .

Result of Action

The compound exhibits immense promise in research for combating a plethora of ailments including neoplasms and inflammatory disorders . Its utility as a primary component in the synthesis of diverse glycosylated drugs, inclusive of antiviral drugs and anticancer agents, is notable .

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell growth and differentiation .

Transport and Distribution

Within cells and tissues, 1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its presence in the endoplasmic reticulum or Golgi apparatus may enhance its role in glycosylation reactions .

Subcellular Localization

The subcellular localization of 1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the endoplasmic reticulum, Golgi apparatus, or other organelles can impact its interactions with enzymes and proteins involved in glycosylation and other biochemical processes . This subcellular distribution is essential for understanding the compound’s role in cellular function and metabolism.

Méthodes De Préparation

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose can be synthesized through the benzoylation of mannose derivatives. The process typically involves the reaction of mannose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride . Industrial production methods often involve large-scale benzoylation reactions using optimized conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted mannopyranose derivatives .

Comparaison Avec Des Composés Similaires

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose can be compared with other benzoylated sugars such as:

1,2,3,4,6-Penta-O-benzoyl-a-D-mannopyranose: This compound has an additional benzoyl group, making it more reactive in certain glycosylation reactions.

1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose: The beta anomer has different stereochemistry, affecting its reactivity and the types of glycosidic bonds it forms.

The uniqueness of 1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose lies in its specific configuration and the protective role of the benzoyl groups, which make it a valuable intermediate in synthetic chemistry.

Activité Biologique

1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose is a derivative of mannose, a sugar that plays a vital role in various biological processes. This compound is characterized by the presence of four benzoyl groups attached to the mannopyranose ring, making it a significant intermediate in organic synthesis and a subject of interest in biological research.

1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose has the following chemical properties:

- Molecular Formula : C19H20O5

- CAS Number : 56994-11-7

- Structure : The compound consists of a mannopyranose backbone with four benzoyl protective groups that enhance its stability and reactivity in glycosylation reactions.

The biological activity of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose primarily involves its role as a glycosyl donor in various biochemical pathways. Its mechanism includes:

- Deacylation : The compound undergoes deacylation to release free mannose or mannose derivatives, which can participate in further glycosylation reactions.

- Synthesis of Glycoconjugates : It is extensively utilized in synthesizing glycopeptides and glycoconjugates, which are crucial for cellular communication and immune responses .

Anticancer Activity

Research indicates that derivatives of mannose, including 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, exhibit potential anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with glycosylation processes essential for cancer cell proliferation. For instance:

- Case Study : A study demonstrated that mannose derivatives could reduce the viability of cancer cells by disrupting glycoprotein synthesis critical for tumor growth .

Anti-inflammatory Properties

The compound's ability to modulate immune responses makes it a candidate for anti-inflammatory therapies. Its involvement in glycosylation pathways can influence the activity of inflammatory mediators.

- Research Findings : In vitro studies have shown that mannose derivatives can downregulate pro-inflammatory cytokines in immune cells .

Comparison with Related Compounds

To understand the unique properties of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, it is useful to compare it with similar compounds:

| Compound Name | Number of Benzoyl Groups | Reactivity Level | Applications |

|---|---|---|---|

| 1,2,3,4,6-Penta-O-benzoyl-α-D-mannopyranose | 5 | Higher | Glycosylation reactions |

| 1,2,3,6-Tetra-O-benzoyl-β-D-mannopyranose | 4 | Moderate | Synthesis of β-glycosides |

| 1,2-O-Isopropylidene-α-D-mannopyranoside | 2 | Lower | Intermediate in carbohydrate synthesis |

Stability and Transport Mechanisms

The stability of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose under laboratory conditions is crucial for its biological applications. The compound shows relative stability but may degrade under extreme conditions.

Transport Mechanisms

Within biological systems, this compound is likely transported via specific transport proteins that facilitate its movement across cellular membranes. Its interaction with these proteins is essential for its bioavailability and subsequent biological activity .

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-LSPAEZJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.